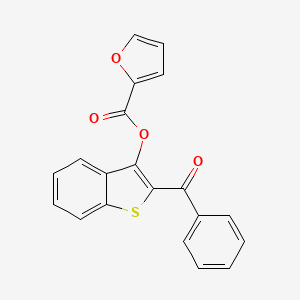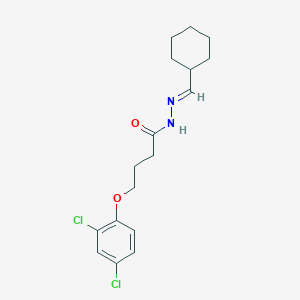![molecular formula C13H15ClN2O4 B5781047 5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid](/img/structure/B5781047.png)
5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is also known as ACPC or N-acetyl-2-amino-5-oxohexanoic acid and is a derivative of the amino acid cysteine.
Mécanisme D'action
The mechanism of action of 5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid involves the inhibition of oxidative stress and inflammation. It activates the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes and the suppression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and neuronal damage in animal models of neurodegenerative diseases. It also improves cognitive function and memory in these models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid in lab experiments include its potent antioxidant and anti-inflammatory properties, as well as its ability to cross the blood-brain barrier. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on 5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid. These include:
1. Investigating its potential therapeutic applications in other diseases such as cancer and cardiovascular diseases.
2. Developing more efficient synthesis methods to increase its yield and purity.
3. Studying its mechanism of action in greater detail to identify potential targets for drug development.
4. Conducting clinical trials to evaluate its safety and efficacy in humans.
5. Exploring its potential use as a dietary supplement or functional food ingredient.
Conclusion:
In conclusion, 5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid is a promising compound with potential therapeutic applications in various diseases. Its potent antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis method of 5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid involves the reaction of 4-amino-3-chlorobenzoic acid with N-acetylcysteine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization or chromatography.
Applications De Recherche Scientifique
5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
5-(4-acetamido-3-chloroanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-8(17)15-11-6-5-9(7-10(11)14)16-12(18)3-2-4-13(19)20/h5-7H,2-4H2,1H3,(H,15,17)(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANLEQYNQHUDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)CCCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Acetamido-3-chloroanilino)-5-oxopentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![allyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5780967.png)


![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline](/img/structure/B5780980.png)

![2-benzyl-3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5781001.png)
![2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5781003.png)




![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5781045.png)
![1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5781055.png)
